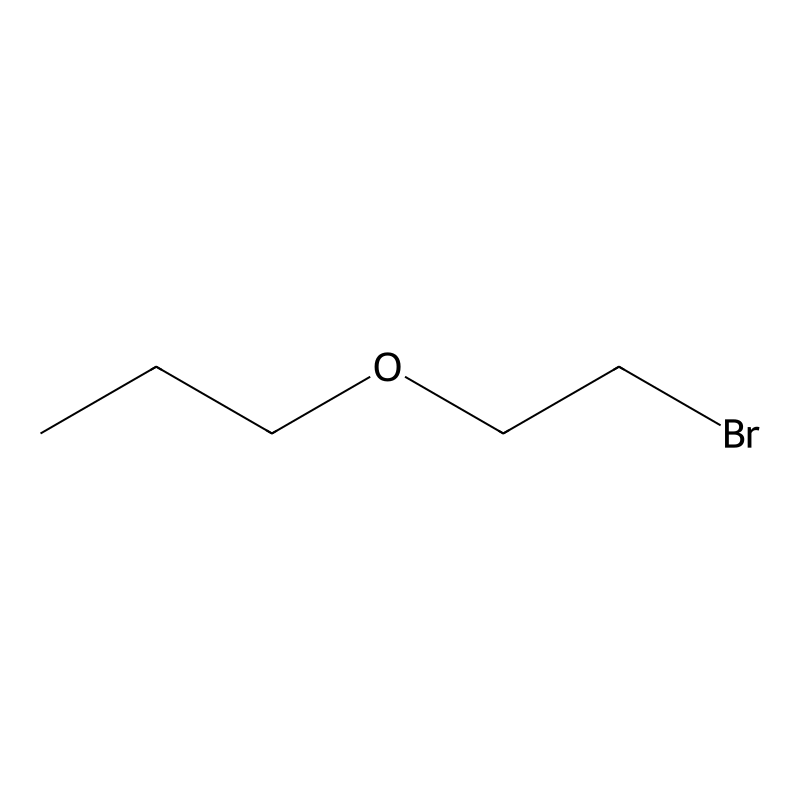

1-(2-Bromoethoxy)propane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Bromoethoxy)propane, with the chemical formula C₅H₁₁BrO, is an organic compound characterized by the presence of a bromine atom and an ethoxy group attached to a propane backbone. Its molecular weight is approximately 167.04 g/mol. The compound exhibits properties typical of alkyl halides, including potential reactivity in nucleophilic substitution and elimination reactions.

As mentioned earlier, there is no documented information on the specific mechanism of action of 2-bromoethylpropylether in any biological system.

- Alkyl Halides: The presence of a bromine atom classifies 2-bromoethylpropylether as an alkyl halide. Alkyl halides can be irritating to the skin, eyes, and respiratory system.

- Ethers: Some ethers are flammable and can be volatile.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, resulting in the formation of alcohols.

- Elimination Reactions: Under strong bases, it can undergo elimination to form alkenes.

- Dehydrohalogenation: This process can yield propene when treated with strong bases like potassium tert-butoxide.

Several methods have been explored for synthesizing 1-(2-Bromoethoxy)propane:

- Bromination of Propanol: Propanol can be treated with bromine in the presence of a catalyst to introduce the bromine atom.

- Etherification: The compound can also be synthesized through the reaction of 1-bromoethanol with propylene oxide under acidic conditions.

- Reflux Method: A common laboratory method involves refluxing 2-isopropoxyethanol with phosphorus tribromide, resulting in a yield of approximately 34% .

1-(2-Bromoethoxy)propane has several applications:

- Intermediate in Organic Synthesis: It serves as a precursor for various organic compounds, including pharmaceuticals and agrochemicals.

- Chemical Research: Used in laboratories for studying reaction mechanisms involving alkyl halides.

- Potential Use in Drug Development: Its structural characteristics may lend themselves to modifications for developing new therapeutic agents.

1-(2-Bromoethoxy)propane shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Similarity Index | Unique Features |

|---|---|---|---|

| 1-Bromo-2-(2-bromoethoxy)ethane | C₆H₁₂Br₂O | 0.81 | Contains two bromine atoms |

| 1,14-Dibromo-3,6,9,12-tetraoxatetradecane | C₁₄H₂₄Br₂O₄ | 0.76 | Contains multiple ether groups |

| 1-Bromo-3-methylbutane | C₅H₁₃Br | 0.60 | Branching structure differing from linear |

| 2-Bromopropane | C₃H₇Br | 0.58 | Simpler structure with no ether functionality |

The unique aspect of 1-(2-Bromoethoxy)propane lies in its combination of an ethoxy group and a bromine atom on a propane backbone, making it versatile for further chemical modifications and applications in organic synthesis.